molecular formula C22H44N2 B1683845 Atiprimod CAS No. 123018-47-3

Atiprimod

Cat. No.: B1683845
CAS No.: 123018-47-3
M. Wt: 336.6 g/mol
InChI Key: SERHTTSLBVGRBY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Atiprimod involves several steps

    Spirogermanium Precursor: The synthesis begins with a precursor compound similar to Spirogermanium.

    Key Steps:

Chemical Reactions Analysis

Atiprimod undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions are specific to each step in its synthesis. Major products formed during these reactions contribute to its overall structure.

Scientific Research Applications

Atiprimod’s applications span multiple fields:

    Cancer Research: It inhibits angiogenesis (blood vessel growth) by suppressing vascular endothelial growth factor (VEGF) secretion, making it relevant for cancer treatment.

    Autoimmune Diseases: Ongoing research explores its potential in managing autoimmune conditions.

    Hyperlipidemia: Historically, this compound had applications in hyperlipidemia treatment.

Mechanism of Action

Atiprimod’s mechanism involves blocking STAT3 activation, which plays a crucial role in cell proliferation and survival. By inhibiting STAT3, it exerts antiproliferative and anticarcinogenic effects in multiple myeloma, breast cancer, and hepatocellular carcinoma .

Comparison with Similar Compounds

While Atiprimod belongs to the azaspirane class, its unique features set it apart from other compounds. Unfortunately, I don’t have a list of similar compounds at the moment.

Properties

CAS No.

123018-47-3

Molecular Formula

C22H44N2

Molecular Weight

336.6 g/mol

IUPAC Name

3-(8,8-dipropyl-2-azaspiro[4.5]decan-2-yl)-N,N-diethylpropan-1-amine

InChI

InChI=1S/C22H44N2/c1-5-10-21(11-6-2)12-14-22(15-13-21)16-19-24(20-22)18-9-17-23(7-3)8-4/h5-20H2,1-4H3

InChI Key

SERHTTSLBVGRBY-UHFFFAOYSA-N

SMILES

CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC

Canonical SMILES

CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC

Appearance

Solid powder

Key on ui other cas no.

123018-47-3

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

130065-61-1 (2HCl)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

antiprimod
atiprimod
azaspirane
N,N-diethyl-8,8-dipropyl-2-azaspiro(4.5)decane-2-propanamine dihydrochloride
SK and F 106615
SK and F 106615, dihydrochloride
SK and F-106615
SKF 106615
SKF-106615

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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